molecular formula C12H15NO4 B042415 3-methylbutyl 4-nitrobenzoate CAS No. 38120-06-8

3-methylbutyl 4-nitrobenzoate

Cat. No.: B042415
CAS No.: 38120-06-8
M. Wt: 237.25 g/mol
InChI Key: KMOODDWVCAWHMC-UHFFFAOYSA-N
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Description

Isopentyl 4-nitrobenzoate is an organic compound with the molecular formula C12H15NO4. It is an ester derived from isopentyl alcohol and 4-nitrobenzoic acid. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopentyl 4-nitrobenzoate can be synthesized through the esterification reaction between isopentyl alcohol and 4-nitrobenzoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of isopentyl 4-nitrobenzoate may involve continuous flow systems to optimize reaction time and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Isopentyl 4-nitrobenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield isopentyl alcohol and 4-nitrobenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) under mild conditions.

Major Products Formed:

    Hydrolysis: Isopentyl alcohol and 4-nitrobenzoic acid.

    Reduction: Isopentyl 4-aminobenzoate.

Scientific Research Applications

Isopentyl 4-nitrobenzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isopentyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The ester bond can be hydrolyzed to release isopentyl alcohol and 4-nitrobenzoic acid, which may have their own biological activities.

Comparison with Similar Compounds

Isopentyl 4-nitrobenzoate can be compared with other similar compounds, such as:

    Isopentyl acetate: Known for its fruity fragrance and used in flavorings and perfumes.

    Ethyl 4-nitrobenzoate: Similar in structure but with an ethyl group instead of an isopentyl group, used in organic synthesis.

Uniqueness: Isopentyl 4-nitrobenzoate is unique due to its specific combination of an isopentyl group and a nitrobenzoate moiety, which imparts distinct chemical and physical properties, making it valuable in various applications.

By understanding the synthesis, reactions, applications, and mechanisms of isopentyl 4-nitrobenzoate, researchers can further explore its potential in different scientific and industrial fields.

Properties

IUPAC Name

3-methylbutyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(2)7-8-17-12(14)10-3-5-11(6-4-10)13(15)16/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOODDWVCAWHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191530
Record name Isopentyl 4-nitrobenzoate
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38120-06-8
Record name 1-Butanol, 3-methyl-, 1-(4-nitrobenzoate)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isopentyl 4-nitrobenzoate
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Record name NSC6031
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Record name Isopentyl 4-nitrobenzoate
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Record name Isopentyl 4-nitrobenzoate
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Record name ISOPENTYL 4-NITROBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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